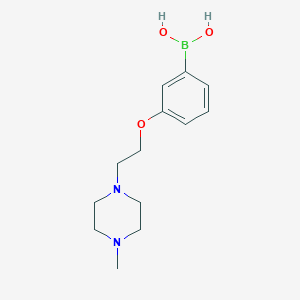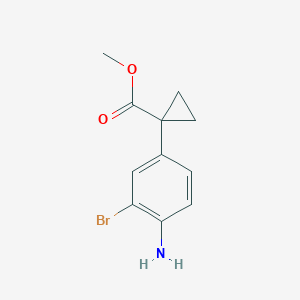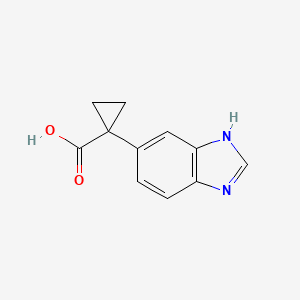![molecular formula C13H18Cl3NO B1397501 4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-20-8](/img/structure/B1397501.png)
4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18Cl3NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . This compound plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related piperidine derivatives have been a subject of interest in chemical research. For instance, the synthesis of different piperidine derivatives, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involved processes like amidation, Friedel-crafts acylation, and hydration, highlighting the versatility and potential applications of these compounds in chemical synthesis (Zheng Rui, 2010). Similarly, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride involved a two-step reaction from chalcone and demonstrated antimicrobial activities, further exemplifying the biomedical applications of such compounds (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
Antimicrobial and Antibacterial Potentials
Several studies have been centered around the antimicrobial and antibacterial properties of piperidine derivatives. Compounds like N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus showed significant antibacterial activity, hinting at the potential of piperidine derivatives in developing new antibacterial agents (Kashif Iqbal et al., 2017). Additionally, the study of toxicity and biological activities of certain bis Mannich bases and corresponding piperidinols demonstrated their potential for further drug development, with specific compounds showing more potency than standard drugs in certain bioassays (H. Gul, M. Gul, E. Erciyas, 2003).
Structural Studies and Molecular Interactions
The molecular structure and interaction studies of piperidine derivatives have provided valuable insights into their properties and potential applications. For example, thermal, optical, etching, structural studies, and theoretical calculations of certain piperidine derivatives highlighted their stability and interaction energies, crucial for understanding their behavior in various conditions (C. S. Karthik et al., 2021). Additionally, the crystal and molecular structure studies of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) shed light on the conformation and packing of molecules in crystals, vital for drug design and material science applications (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKMIOGQRBVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)


![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)



![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)


![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)

